

An In-depth Technical Guide to the Chemical Structure and Properties of Gluconolactone

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Compound of Interest

Compound Name: *Gluconolactone*

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Abstract

Gluconolactone, a naturally occurring polyhydroxy acid (PHA), is a cyclic ester of D-gluconic acid. This versatile molecule finds applications in the food, cosmetic, and pharmaceutical industries due to its unique chemical properties, including its role as a gentle acidulant, chelating agent, and humectant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **gluconolactone**. Detailed experimental protocols for its synthesis, purification, and analysis are provided, along with an exploration of its involvement in key metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the multifaceted nature of **gluconolactone**.

Chemical Structure and Identification

Gluconolactone is the 1,5-intramolecular ester of D-gluconic acid. Its chemical structure consists of a six-membered ring, making it a delta-lactone.

- IUPAC Name: (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one[1]
- Chemical Formula: C₆H₁₀O₆

- Molecular Weight: 178.14 g/mol [1]
- CAS Number: 90-80-2
- Synonyms: Glucono-delta-lactone (GDL), D-glucono-1,5-lactone, Gluconic acid lactone[1]

Stereochemistry: The stereochemistry of **gluconolactone** is derived from its parent molecule, D-glucose. The specific arrangement of the hydroxyl groups on the chiral centers is crucial for its biological activity and recognition by enzymes.

Physicochemical Properties

Gluconolactone is a white, crystalline, and practically odorless powder with a slightly sweet taste.[2] Its key physicochemical properties are summarized in the table below.

Property	Value	References
Physical State	Fine, white, crystalline powder	[1]
Melting Point	151-155 °C	[3]
Solubility in Water	590 mg/mL (at 25 °C)	[1][3]
Solubility in Ethanol	Sparingly soluble (approx. 1 g/100 g)	[1]
Solubility in Ether	Insoluble	[1]
pKa	3.86	[4]
Optical Rotation [α] _{D²⁰}	+61.7° (c=1 in water)	[4]

Hydrolysis: In aqueous solutions, **gluconolactone** slowly hydrolyzes to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones.[5] This hydrolysis is responsible for the gentle and progressive acidification observed when GDL is used in various formulations. The rate of hydrolysis is influenced by temperature and pH.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **gluconolactone**.

^1H NMR (600 MHz, H_2O , pH 7.02): The proton NMR spectrum of **gluconolactone** in water shows characteristic signals for the protons on the pyranose ring and the hydroxymethyl group. [\[1\]](#)

^{13}C NMR (125 MHz, H_2O , pH 7.00): The carbon NMR spectrum provides information about the different carbon environments within the molecule. [\[1\]](#)

A detailed assignment of the ^1H and ^{13}C NMR peaks is crucial for confirming the structure and purity of **gluconolactone**.

Infrared (IR) Spectroscopy

The IR spectrum of **gluconolactone** exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

- O-H stretching: A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ due to the hydroxyl groups.
- C=O stretching: A strong absorption band around $1730\text{--}1750\text{ cm}^{-1}$ characteristic of the lactone carbonyl group.
- C-O stretching: Multiple bands in the $1000\text{--}1300\text{ cm}^{-1}$ region corresponding to the C-O bonds of the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **gluconolactone**. For GC-MS analysis, **gluconolactone** is often derivatized, for example, by trimethylsilylation, to increase its volatility. The fragmentation pattern of the derivatized molecule can provide valuable structural information.

Experimental Protocols

Synthesis of Gluconolactone from Glucose

Principle: **Gluconolactone** can be synthesized by the oxidation of D-glucose. This can be achieved through various methods, including enzymatic oxidation using glucose oxidase or

chemical oxidation.

Enzymatic Oxidation Protocol:

- **Reaction Setup:** Prepare an aqueous solution of D-glucose (e.g., 1 M). Add glucose oxidase enzyme to the solution. The reaction is typically carried out in a buffered solution at a specific pH (e.g., pH 5.5) and temperature (e.g., 35 °C) to ensure optimal enzyme activity.
- **Oxygen Supply:** Provide a continuous supply of oxygen to the reaction mixture, as it is a co-substrate for the glucose oxidase enzyme. This can be achieved by bubbling air or pure oxygen through the solution.
- **Reaction Monitoring:** Monitor the progress of the reaction by measuring the consumption of glucose or the formation of gluconic acid (after hydrolysis of the lactone).
- **Product Isolation:** Once the reaction is complete, the enzyme can be denatured and removed by filtration. The resulting solution contains **gluconolactone** and gluconic acid.

Purification of Gluconolactone by Crystallization

Principle: **Gluconolactone** can be purified from the reaction mixture by crystallization. This process relies on the difference in solubility of **gluconolactone** in a particular solvent at different temperatures.

Crystallization Protocol:

- **Concentration:** Concentrate the aqueous solution of **gluconolactone** obtained from the synthesis step under reduced pressure to a high solid content (e.g., 80-90%).
- **Seeding:** Add a small amount of pure **gluconolactone** seed crystals to the concentrated solution to induce crystallization.
- **Cooling:** Slowly cool the solution while stirring gently. The cooling rate should be controlled to promote the formation of well-defined crystals. A multi-stage cooling process with different temperature gradients can be employed for better crystal quality.^[6]
- **Isolation:** Separate the crystals from the mother liquor by filtration or centrifugation.

- Washing: Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum at a moderate temperature.

Analytical Methods

Principle: HPLC is a widely used technique for the quantification of **gluconolactone**.

Reversed-phase HPLC with UV or charged aerosol detection (CAD) is commonly employed.

Validated HPLC-CAD Method:

- Column: Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm)[2]
- Mobile Phase: A mixture of acetonitrile and water (9:1, v/v)[2]
- Flow Rate: 0.5 mL/min[2]
- Column Temperature: 30 °C[2]
- Injection Volume: 10 µL[2]
- Detector: Charged Aerosol Detector (CAD) with nebulization temperature at 50 °C and carrier gas pressure at 427.5 kPa[2]

Principle: GC can be used for the analysis of **gluconolactone** after derivatization to increase its volatility. Silylation is a common derivatization technique.

GC-MS Protocol:

- Sample Preparation: Homogenize the sample with warm water and filter. The filtrate is then passed through a solid-phase extraction (SPE) column for cleanup.[3]
- Derivatization: Evaporate the eluate to dryness and derivatize the residue with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine at room temperature.[3]
- GC Conditions:

- Column: 2% OV-17 on a suitable support[3]
- Oven Temperature: Isothermal at 180 °C[3]
- Injector and Detector Temperature: Typically 250 °C
- Carrier Gas: Helium or Nitrogen

Principle: The rate of hydrolysis of **gluconolactone** to gluconic acid can be monitored by measuring the change in pH of the solution over time using a pH-stat titrator.

Experimental Protocol:

- Solution Preparation: Prepare a solution of **gluconolactone** of known concentration in deionized water.
- Titration Setup: Place the solution in a thermostated reaction vessel equipped with a pH electrode and a burette connected to a pH-stat titrator.
- Titration: Maintain a constant pH in the solution by the automated addition of a standard base (e.g., NaOH) to neutralize the gluconic acid formed during hydrolysis.
- Data Acquisition: Record the volume of base added as a function of time.
- Data Analysis: The rate of hydrolysis can be calculated from the rate of base addition. The reaction is typically first-order with respect to the lactone concentration.

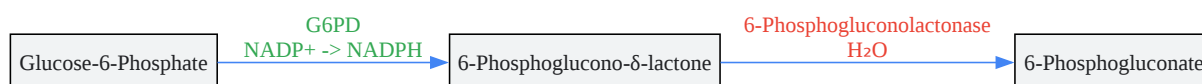
Biological Significance and Signaling Pathways

Gluconolactone plays a role in several biological processes, most notably as an intermediate in the pentose phosphate pathway. It has also been shown to be involved in other signaling cascades.

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is crucial for the production of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide biosynthesis.

In the oxidative phase of the PPP, glucose-6-phosphate is oxidized to 6-phosphoglucono- δ -lactone by the enzyme glucose-6-phosphate dehydrogenase (G6PD). This lactone is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.[1]

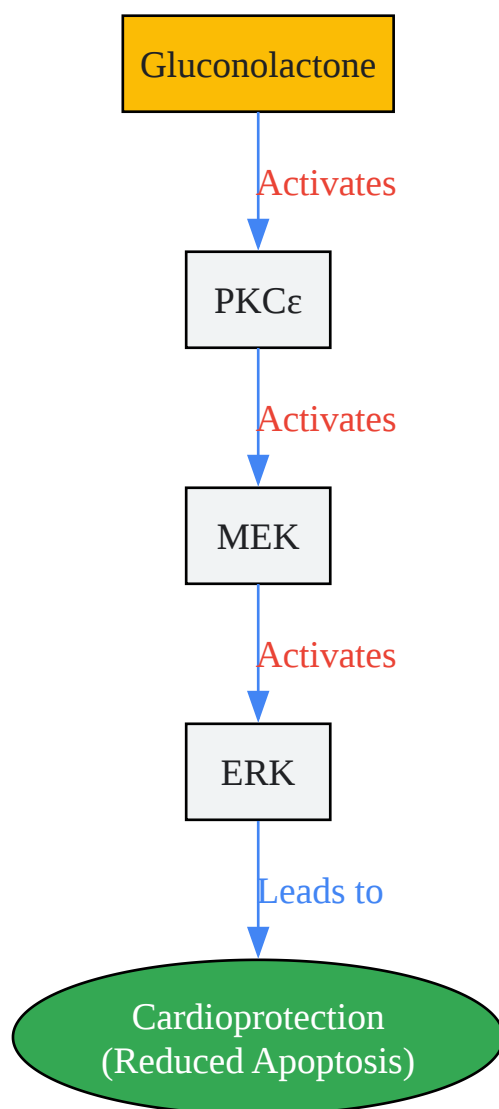


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Oxidative phase of the Pentose Phosphate Pathway.

Cardioprotective Signaling

Recent studies have highlighted a role for **gluconolactone** in cardioprotection against ischemia/reperfusion injury. This protective effect is mediated through the activation of Protein Kinase C epsilon (PKC ϵ) and the subsequent activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.



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Gluconolactone-mediated cardioprotective signaling pathway.

Conclusion

Gluconolactone is a molecule of significant interest due to its diverse applications and unique chemical properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and biological roles. The inclusion of detailed experimental protocols for its synthesis, purification, and analysis aims to provide researchers and drug development professionals with a practical resource for their work. The elucidation of its involvement in the pentose phosphate pathway and cardioprotective signaling highlights its importance in cellular metabolism and potential therapeutic applications. Further research into

the biological activities of **gluconolactone** is warranted to fully explore its potential in various fields.

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